molecular formula C13H13NO B7887496 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Cat. No.: B7887496
M. Wt: 199.25 g/mol
InChI Key: AHUSGNIATNOLLN-UHFFFAOYSA-N
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Description

5-METHOXY-[1,1'-BIPHENYL]-2-AMINE is an organic compound with the molecular formula C₁₃H₁₃NO. It is also known as 4-methoxy-3-phenylaniline. This compound is characterized by the presence of a phenyl group attached to the third carbon and a methoxy group attached to the fourth carbon of the aniline ring. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

5-METHOXY-[1,1'-BIPHENYL]-2-AMINE can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitroanisole using hydrogen in the presence of palladium on activated charcoal as a catalyst. The reaction is typically carried out in ethanol under atmospheric pressure . Another method involves the reaction of diazene, 1-(6-methoxy[1,1’-biphenyl]-3-yl)-2-phenyl- with appropriate reagents .

Chemical Reactions Analysis

5-METHOXY-[1,1'-BIPHENYL]-2-AMINE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, palladium on activated charcoal, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-METHOXY-[1,1'-BIPHENYL]-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE involves its ability to act as a nucleophilic catalyst. It facilitates the formation of imines and hydrazones by stabilizing the transition state and lowering the activation energy of the reaction. This compound interacts with molecular targets such as aldehydes and ketones, forming stable complexes that enhance the reaction rate .

Comparison with Similar Compounds

5-METHOXY-[1,1'-BIPHENYL]-2-AMINE can be compared with other similar compounds such as:

    p-Anisidine: This compound has a methoxy group attached to the para position of the aniline ring.

    o-Anisidine: This compound has a methoxy group attached to the ortho position of the aniline ring.

The uniqueness of this compound lies in its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-methoxy-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUSGNIATNOLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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